molecular formula C6H8O2 B13117933 3-(Hydroxymethyl)cyclopent-2-enone

3-(Hydroxymethyl)cyclopent-2-enone

Cat. No.: B13117933
M. Wt: 112.13 g/mol
InChI Key: OPIYXVSOCQPLBB-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)cyclopent-2-enone is an organic compound with the molecular formula C6H8O2 It is a cyclopentenone derivative, characterized by a hydroxymethyl group attached to the second carbon of the cyclopent-2-enone ring

Synthetic Routes and Reaction Conditions:

    From Furans: One common method involves the photooxygenation of furan substrates using a continuous flow nebulizer system.

    From 5-Methylfurfuryl Alcohol: Another method involves the anodic oxidation of derivatives of furan, followed by hydrogenation.

Industrial Production Methods:

  • The industrial production of this compound typically involves large-scale photooxygenation processes, leveraging continuous flow systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of more complex oxygenated products.

    Reduction: Reduction reactions can convert the enone group to an alcohol or other reduced forms.

    Substitution: The hydroxymethyl group can participate in various substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products:

  • The major products formed from these reactions include various substituted cyclopentenones and cyclopentanones, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(Hydroxymethyl)cyclopent-2-enone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of various fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)cyclopent-2-enone involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It is known to influence oxidative stress pathways and inflammatory responses, which are critical in its potential therapeutic effects.

Comparison with Similar Compounds

    Cyclopentenone: A structurally related compound that also exhibits significant chemical reactivity.

    Cyclopentanone: Another similar compound, though lacking the enone functionality, which affects its reactivity and applications.

Uniqueness:

  • The presence of the hydroxymethyl group in 3-(Hydroxymethyl)cyclopent-2-enone imparts unique chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

3-(hydroxymethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C6H8O2/c7-4-5-1-2-6(8)3-5/h3,7H,1-2,4H2

InChI Key

OPIYXVSOCQPLBB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1CO

Origin of Product

United States

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